molecular formula C12H9I2NO2 B12603851 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one CAS No. 918161-89-4

10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one

Cat. No.: B12603851
CAS No.: 918161-89-4
M. Wt: 453.01 g/mol
InChI Key: FNUPFMLRGZJNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one (CAS Registry Number: 918161-89-4) is a high-value, polyhalogenated fused indole derivative with significant utility as a key synthetic intermediate in medicinal chemistry and organic synthesis. This compound features a complex oxazino[4,3-a]indol-1-one scaffold with reactive iodine substituents at both the C-10 and C-3 positions, making it a versatile building block for constructing molecular libraries. The compound's molecular formula is C12H9I2NO2, with a molecular weight of 453.014 g/mol . The oxazinoindole core structure is recognized as a privileged scaffold in drug discovery, with known derivatives exhibiting diverse biological activities including antidepressant effects, selective S1P1 receptor modulation for autoimmune disease treatment, anti-inflammatory, anti-tubercular, and anticancer properties . The strategic placement of iodine atoms at positions 3 and 10 enables extensive structural diversification through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings, allowing researchers to introduce various (hetero)aryl, alkenyl, and alkynyl substituents . This synthetic versatility makes it particularly valuable for constructing structure-activity relationships (SAR) in drug discovery programs and for creating molecular diversity in combinatorial chemistry. The compound can be synthesized through iodocyclization methodologies, with literature reports demonstrating its preparation from propargyl-indole precursors using iodine in the presence of silver nitrate . Researchers utilize this advanced intermediate for the development of potential therapeutic agents targeting various disease pathways, as well as for the creation of functional materials. The presence of multiple reactive sites allows for sequential functionalization, enabling sophisticated molecular construction with controlled regiochemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheet and handle this material using appropriate laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918161-89-4

Molecular Formula

C12H9I2NO2

Molecular Weight

453.01 g/mol

IUPAC Name

10-iodo-3-(iodomethyl)-3,4-dihydro-[1,4]oxazino[4,3-a]indol-1-one

InChI

InChI=1S/C12H9I2NO2/c13-5-7-6-15-9-4-2-1-3-8(9)10(14)11(15)12(16)17-7/h1-4,7H,5-6H2

InChI Key

FNUPFMLRGZJNNU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C(C3=CC=CC=C3N21)I)CI

Origin of Product

United States

Preparation Methods

The synthesis of 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one typically involves the intramolecular cyclization of indole-2-carboxylic acid with an appropriate N-tethered alkyne. This reaction proceeds via a 6-exo-dig cyclization pathway and is catalyzed by palladium (Pd) complexes. The reaction conditions often include the use of a Pd(0) complex in combination with a substrate-tethered acid, which facilitates the 1,2-addition of carboxylic acids to alkynes . This method is highly atom-economical and yields the desired oxazinoindolone core in high yields (55-93%) .

Chemical Reactions Analysis

10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The oxazinoindolone core can be further functionalized through cyclization reactions, which can introduce additional rings or modify existing ones.

Common reagents used in these reactions include palladium catalysts, carboxylic acids, and alkynes . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted oxazinoindolones and related derivatives.

Scientific Research Applications

10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential biological activities, such as anticancer, antitubercular, and herbicidal properties. It is being studied for its potential use in developing new therapeutic agents.

    Organic Synthesis: The unique structure of the compound makes it a valuable intermediate in the synthesis of other complex molecules. It can be used to construct various polycyclic systems and functionalized derivatives.

    Biological Research: The compound’s biological activities make it a subject of interest in studying its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Mass Spectrometric Stability :

  • 1,4-Oxazinoquinolines (analogous to 1,4-oxazinoindolones) show higher stability under electron impact compared to 1,3-oxazino isomers, attributed to reduced fragmentation of the oxazine ring .
  • Methoxy-substituted oxazinoindolones (e.g., 6,9-dimethoxy) exhibit minimal [M]+• peak intensity due to methyl radical elimination, whereas iodinated derivatives likely fragment via distinct pathways .
Functionalization Potential
  • Cross-Coupling: The 10-iodo-3-(iodomethyl) derivative undergoes Suzuki and Heck couplings to introduce aryl/alkenyl groups, a feature absent in non-halogenated analogues like the 6,9-dimethoxy compound .
  • Fluorescent Applications: [1,3]Oxazino[3,4-a]indol-1-one derivatives exhibit strong fluorescence, whereas iodinated oxazinoindolones are understudied in this context .

Biological Activity

10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one (CAS No. 918161-89-4) is a synthetic compound that belongs to the class of oxazinoindoles. Its unique structure incorporates iodine substituents, which may influence its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H9_9I2_2N O2_2
  • Molecular Weight : 453.014 g/mol
  • LogP : 3.22 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound's structural features suggest potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazinoindoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .

Compound Target Activity
This compoundMycobacterium tuberculosisInhibitory activity observed
Related oxazinoindolesVarious bacteriaBroad-spectrum antimicrobial activity

The proposed mechanism of action for compounds in this class involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of iodine may enhance the electrophilic nature of the compound, facilitating interactions with nucleophilic sites in microbial enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with oxazinoindole derivatives:

  • Synthesis and Evaluation : A study reported the synthesis of various oxazinoindole derivatives and their biological evaluation against Mycobacterium tuberculosis. The findings suggested that structural modifications could lead to enhanced activity .
  • Pharmacological Studies : Research has shown that iodine-containing compounds often exhibit unique pharmacological profiles due to their ability to form stable complexes with biological macromolecules. This property may contribute to their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.